FGF401 - 1708971-55-4

FGF401

Catalog Number: EVT-281860
CAS Number: 1708971-55-4
Molecular Formula: C25H30N8O4
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FGF401, also known as FGF401, is a potent and highly selective, reversible-covalent, small-molecule inhibitor of the kinase activity of fibroblast growth factor receptor 4 (FGFR4). [, , ] It is classified as a tyrosine kinase inhibitor and represents a first-in-class therapeutic agent specifically targeting FGFR4. [, , ] In scientific research, FGF401 serves as a valuable tool for investigating the role of the FGF19-FGFR4 signaling pathway in various cellular processes and disease models, particularly in the context of hepatocellular carcinoma (HCC). [, , ]

Future Directions
  • Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of FGF401 in patients with advanced HCC and other solid tumors with FGFR4/KLB expression. [, , , , ] The outcomes of these trials will provide crucial insights into its therapeutic potential in humans.

N-(5-cyano-4-((2-methoxyethyl)amino)pyridin-2-yl)-7-formyl-6-((N-methyltetrahydro-2H-pyran-4-carboxamido)methyl)-1,2,3,4-tetrahydro-1,8-naphthyridine1-carboxamide (8ac)

Compound Description: 8ac is a novel FGFR4 inhibitor that was designed and synthesized as an analog of FGF401. In preclinical studies, 8ac demonstrated superior FGFR4 inhibitory activity compared to FGF401 and showed excellent selectivity in both enzymatic and cellular assays [].

Relevance: This compound is structurally related to FGF401 and was developed as part of a structure-activity relationship (SAR) study based on the FGF401 scaffold []. 8ac represents a promising lead compound with improved potency and selectivity compared to FGF401 for the potential treatment of FGFR4-driven cancers.

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor with activity against various receptor tyrosine kinases, including FGFRs. [] It is approved for the treatment of certain types of thyroid cancer and other solid tumors.

Relevance: While not structurally related to FGF401, Lenvatinib exhibits overlapping target specificity as it also inhibits FGFR4. Preclinical studies have demonstrated that Lenvatinib can effectively inhibit tumor growth in models driven by FGFR4 signaling, particularly in rhabdomyosarcoma []. This suggests potential for lenvatinib as a treatment option in cancers driven by FGFR4, similar to FGF401.

Cholestyramine (CHO)

Relevance: Although not structurally related to FGF401, cholestyramine plays a significant role in mitigating a key side effect associated with FGF401 treatment: elevated alanine aminotransferase (ALT) levels. Preclinical studies have shown that FGF401, through its inhibition of the FGFR4 pathway, can lead to increased bile acid production and subsequent elevation of ALT. Co-administration of cholestyramine was found to prevent and reverse these FGF401-induced ALT increases by reducing circulating bile acids []. This highlights the potential of combining cholestyramine with FGF401 to manage treatment-related liver toxicity.

Spartalizumab

Relevance: While not structurally related to FGF401, Spartalizumab is being investigated in combination with FGF401 for the treatment of hepatocellular carcinoma and other biomarker-selected solid tumors in a phase 1/2 clinical trial [, ]. The rationale for combining these two agents stems from the potential for synergistic antitumor effects. This approach aims to enhance the therapeutic benefit by simultaneously targeting both tumor cells directly with FGF401 and bolstering the immune system's response against the tumor through PD-1 inhibition with Spartalizumab.

Overview

Roblitinib is classified as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. The compound has been studied for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant FGFR signaling.

Source

Roblitinib was developed as part of ongoing research into targeted therapies for cancer. It is synthesized from various starting materials through complex chemical processes aimed at optimizing its efficacy and selectivity towards FGFR4.

Classification

Roblitinib falls under the category of small molecule inhibitors. Its design focuses on targeting specific receptor tyrosine kinases involved in tumor growth and metastasis.

Synthesis Analysis

Methods

The synthesis of Roblitinib involves several key steps that utilize advanced organic chemistry techniques. A notable approach includes the use of diaminopyrimidine derivatives which are synthesized through multi-step reactions involving various reagents and conditions.

Technical Details

The synthesis typically begins with the preparation of a core diaminopyrimidine structure. Subsequent modifications are made to introduce functional groups that enhance the compound's binding affinity to FGFR4. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to purify and characterize the synthesized compounds.

Molecular Structure Analysis

Structure

Roblitinib's molecular structure can be represented by its chemical formula, which includes specific arrangements of carbon, hydrogen, nitrogen, and oxygen atoms. The structural configuration is crucial for its interaction with FGFR4.

Data

The molecular weight of Roblitinib is approximately 400 g/mol, with specific stereochemistry that contributes to its biological activity. Detailed structural data can be obtained from crystallographic studies or computational modeling approaches.

Chemical Reactions Analysis

Reactions

Roblitinib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and cyclization processes. These reactions are carefully controlled to ensure high yield and purity of the final product.

Technical Details

Key reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary studies to achieve desired outcomes. For instance, palladium-catalyzed reactions may be employed to facilitate C–N bond formations essential for constructing the core structure.

Mechanism of Action

Process

Roblitinib exerts its pharmacological effects by selectively inhibiting FGFR4 activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.

Data

In vitro studies have demonstrated that Roblitinib effectively reduces the phosphorylation of FGFR4 substrates, leading to decreased tumor cell viability. The compound's selectivity for FGFR4 over other kinases is a critical aspect of its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Roblitinib is typically presented as a solid at room temperature with good solubility in organic solvents. Its melting point and stability under various conditions are important parameters that influence formulation strategies.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or temperature conditions. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy help elucidate these properties further.

Applications

Scientific Uses

Roblitinib has potential applications in oncology, particularly for treating cancers with FGFR4 overexpression or mutations. Ongoing clinical trials aim to evaluate its efficacy and safety profile in combination with other therapeutic agents like pembrolizumab.

Properties

CAS Number

1708971-55-4

Product Name

Roblitinib

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

Molecular Formula

C25H30N8O4

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36)

InChI Key

BHKDKKZMPODMIQ-UHFFFAOYSA-N

SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O

Solubility

Soluble in DMSO, not in water

Synonyms

FGF401; FGF-401; FGF 401; roblitinib;

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.